molecular formula C15H13ClF2 B8772813 1,1'-(3-Chloropropylidene)bis(4-fluorobenzene) CAS No. 78987-80-1

1,1'-(3-Chloropropylidene)bis(4-fluorobenzene)

Cat. No.: B8772813
CAS No.: 78987-80-1
M. Wt: 266.71 g/mol
InChI Key: IOVUPKRBIBVGIG-UHFFFAOYSA-N
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Description

1,1'-(3-Chloropropylidene)bis(4-fluorobenzene) is a useful research compound. Its molecular formula is C15H13ClF2 and its molecular weight is 266.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-(3-Chloropropylidene)bis(4-fluorobenzene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-(3-Chloropropylidene)bis(4-fluorobenzene) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

78987-80-1

Molecular Formula

C15H13ClF2

Molecular Weight

266.71 g/mol

IUPAC Name

1-[3-chloro-1-(4-fluorophenyl)propyl]-4-fluorobenzene

InChI

InChI=1S/C15H13ClF2/c16-10-9-15(11-1-5-13(17)6-2-11)12-3-7-14(18)8-4-12/h1-8,15H,9-10H2

InChI Key

IOVUPKRBIBVGIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCCl)C2=CC=C(C=C2)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5.5 parts of 3,3-bis(4-fluorophenyl)-1-propanol and 2.92 parts of thionyl chloride in 39.9 parts of dichloromethane was stirred for 4 hours at 60° C. The reaction mixture was evaporated and then co-evaporated with methylbenzene. The residue was dissolved in ethyl acetate and this solution was washed with Na2CO3 (aq.), water and NaCl (sat.) and was then dried, filtered and evaporated. The residue was purified by column chromatography (silica gel; (C2H5)2O/n. hexane 2:98). The eluent of the desired fraction was evaporated, yielding 4.5 parts (76.7%) of 1-[3-chloro-1-(4-fluorophenyl)propyl]-4-fluorobenzene (interm. 22).
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Synthesis routes and methods II

Procedure details

To a solution of 29,3 g of 2-chloroethanol in toluene 2 ml of concentrated sulphuric acid were added, after which 50 g of 4,4'-difluorobenzhydrol were added under stirring. The mixture was refluxed for 2 h, cooled and more toluene added. The organic phase was washed successively with water, aqueous sodium carbonate, and water and then dried. The solvent was evaporated to give 65 g of a crude product which was distilled to obtain 57.5 g (89,5%) of [1-(2-chloroethyl)]-bis-(4-fluorophenyl)methane.
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